4-Butylpiperazine-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
21863-67-2 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9H,2-8H2,1H3 |
InChI Key |
MFUCSEPEJYAZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butylpiperazine 1 Carbaldehyde
Exploration of Established and Emerging Synthetic Routes to N-Alkylpiperazine Carbaldehydes
The creation of N-alkylpiperazine carbaldehydes involves the sequential or direct introduction of two different substituents—an alkyl group and a formyl group—onto the nitrogen atoms of the piperazine (B1678402) ring.
Direct formylation involves the introduction of a formyl group (-CHO) onto the N1 nitrogen of 4-butylpiperazine. This approach is contingent on the prior synthesis of the N-butylpiperazine precursor. Once obtained, 4-butylpiperazine can be subjected to various formylating agents. Common reagents for N-formylation include:
Formic Acid : Heating the amine with formic acid is a classical and straightforward method for N-formylation.
Ethyl Formate : This reagent can serve as a formyl group donor, often requiring elevated temperatures to proceed efficiently.
Chloral Hydrate and a Base : In some protocols, chloral hydrate in the presence of a base can effectively formylate secondary amines.
Vilsmeier-Haack Reagent : A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can be used for formylation, although it is more commonly employed for aromatic systems.
The choice of reagent and conditions depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups, although for a simple substrate like 4-butylpiperazine, multiple routes are viable.
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. iau.irorganic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
This strategy can be applied in two primary ways to access the target molecule's precursors:
Synthesis of N-Butylpiperazine : Piperazine can be reacted with butanal (butyraldehyde) in the presence of a suitable reducing agent. The initial reaction forms an iminium ion, which is immediately reduced to yield N-butylpiperazine. The challenge in this direct approach is controlling the reaction to favor mono-alkylation over the formation of 1,4-dibutylpiperazine.
Synthesis from Piperazine-1-carbaldehyde : If piperazine-1-carbaldehyde is used as the starting material, it can undergo reductive amination with butanal. The secondary amine of the piperazine-1-carbaldehyde reacts with butanal, and subsequent reduction yields the final product, 4-Butylpiperazine-1-carbaldehyde.
A variety of reducing agents can be employed for reductive amination, each with specific advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. masterorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH₃CN), α-picoline-borane, and catalytic hydrogenation. iau.irorganic-chemistry.org The ability to perform this reaction as a one-pot procedure makes it highly efficient. youtube.com
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | CH₂Cl₂, rt | Mild, selective for imines over carbonyls, non-toxic byproducts. masterorganicchemistry.com | Relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 5-6 | Selective for imines, stable in weakly acidic conditions. youtube.com | Highly toxic cyanide byproducts. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | MeOH or EtOH, H₂ pressure | Clean, high yielding, inexpensive on large scale. | Requires specialized pressure equipment; may reduce other functional groups. nih.gov |
| α-Picoline-Borane | MeOH, H₂O, or neat | Efficient, can be used in various solvents including water. organic-chemistry.org | Less common than borohydride (B1222165) reagents. |
This pathway involves the direct alkylation of a piperazine derivative with a butyl-containing electrophile, followed by formylation. A simple and effective method involves the alkylation of N-acetylpiperazine with a butyl halide (e.g., n-butyl bromide), followed by the hydrolysis of the acetyl group to yield N-butylpiperazine. researchgate.net This intermediate can then be formylated as described previously. The acetyl group serves as a temporary protecting group, directing the initial alkylation to the other nitrogen atom.
The general two-stage process is:
N-Alkylation : A mono-protected piperazine is reacted with a butyl halide, typically in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov
Deprotection and Formylation : The protecting group is removed, and the newly freed secondary amine is then formylated to yield the final product.
| Starting Material | Alkylating Agent (R-X) | Product (N-Alkyl-N'-acetylpiperazine) | Yield (%) |
|---|---|---|---|
| N-Acetylpiperazine | n-Butyl bromide | N-Acetyl-N'-butylpiperazine | 88 |
| N-Acetylpiperazine | n-Hexyl bromide | N-Acetyl-N'-hexylpiperazine | 85 |
| N-Acetylpiperazine | n-Octyl bromide | N-Acetyl-N'-octylpiperazine | 85 |
| N-Acetylpiperazine | n-Dodecyl bromide | N-Acetyl-N'-dodecylpiperazine | 81 |
Regioselective Synthesis and Functionalization of the Piperazine Core in this compound Formation
Achieving the desired 1,4-disubstitution pattern on the piperazine ring requires precise control over which nitrogen atom reacts. This is a question of regioselectivity.
To prevent undesirable side reactions such as dialkylation and to ensure the sequential introduction of different functional groups, protecting group chemistry is essential. researchgate.net The most common strategy for synthesizing asymmetrically disubstituted piperazines involves the use of a mono-protected piperazine intermediate.
The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose. The synthesis starts with the reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O), which selectively yields tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). researchgate.netchemicalbook.com This mono-protected intermediate has one free secondary amine available for functionalization, while the other nitrogen is protected as a carbamate, rendering it significantly less nucleophilic.
A potential synthetic sequence is as follows:
Protection : Piperazine is reacted with Boc₂O to form 1-Boc-piperazine. chemicalbook.com
Alkylation : The free secondary amine of 1-Boc-piperazine is alkylated with a butyl halide (e.g., butyl bromide) or via reductive amination with butanal to give tert-butyl 4-butylpiperazine-1-carboxylate.
Deprotection : The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield 1-butylpiperazine (B1267675). nih.gov
Formylation : The newly exposed secondary amine is then formylated using a suitable reagent to afford the final product, this compound.
This stepwise approach provides excellent control over the regiochemical outcome, ensuring the desired product is formed with high purity.
The challenge in functionalizing piperazine lies in the identical reactivity of its two secondary nitrogen atoms. Direct reaction with an electrophile like an alkyl halide often leads to a mixture of mono-substituted, di-substituted, and unreacted starting material. researchgate.net
Cheoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of a mono-substituted piperazine (e.g., 1-butylpiperazine), the two nitrogen atoms are now chemically distinct. One is a tertiary amine, and the other is a secondary amine. A formylating agent will chemoselectively react with the secondary amine over the tertiary amine.
Regioselectivity is the preference for a reaction to occur at one position over another. The use of a protecting group is the primary strategy to enforce regioselectivity. By protecting one nitrogen atom, all subsequent reactions are directed to the unprotected nitrogen. organic-chemistry.orgnih.gov For instance, in 1-Boc-piperazine, alkylation or acylation occurs exclusively at the unprotected N4 position. The steric bulk and electron-withdrawing nature of the Boc group effectively deactivate the N1 position towards further electrophilic attack. This control is fundamental to building complex, asymmetrically substituted piperazine scaffolds. acs.orgacs.org
Green Chemistry Principles in the Synthesis of this compound
The adoption of green chemistry principles in organic synthesis is crucial for sustainable chemical production. For the synthesis of this compound, this involves reimagining traditional synthetic routes to enhance their environmental performance without compromising product yield or purity.
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. The N-formylation of amines, a key step in the synthesis of this compound, has been successfully achieved under solvent-free conditions.
One notable approach involves the direct reaction of amines with formylating agents without any solvent. Research has demonstrated a simple and highly efficient method for the N-formylation of various aliphatic and aromatic amines under catalyst- and solvent-free conditions, affording good to excellent yields. mdma.ch In a typical procedure, an amine is reacted directly with formic acid or ethyl formate. mdma.ch This methodology has been successfully applied to the formylation of piperazine, which was selectively mono-formylated. mdma.ch While this study did not specifically report the synthesis of this compound, the successful mono-formylation of the parent piperazine suggests the high potential of this method for the synthesis of N-substituted piperazine carbaldehydes.
The table below illustrates the effectiveness of this solvent- and catalyst-free approach for the formylation of piperazine and related amines.
| Amine | Formylating Agent | Reaction Time (h) | Yield (%) |
| Piperazine | Formic Acid | 1.5 | 92 |
| Piperidine | Formic Acid | 1.0 | 98 |
| Morpholine | Formic Acid | 1.0 | 95 |
| Cyclohexylamine | Formic Acid | 2.0 | 87 |
This data is based on the formylation of related amines and illustrates the potential of the methodology for the synthesis of this compound. mdma.ch
Another innovative solvent-free approach utilizes carbon dioxide (CO2) as a C1 source for N-formylation. An unprecedented catalyst-free formylation of amines using CO2 and hydrosilanes has been developed, where the solvent plays a crucial role in promoting the reaction. rsc.org Although not strictly solvent-free, this method highlights the move towards more benign reaction media.
The development of efficient and selective catalysts is a cornerstone of green chemistry, aiming to reduce reaction times, lower energy requirements, and minimize the formation of byproducts. For the synthesis of piperazine derivatives, catalyst development has focused on achieving high yields and selectivity under mild conditions.
While many N-formylation methods for amines have been developed using various catalysts, recent efforts have focused on catalyst-free systems to further improve the green credentials of the process. mdma.chnih.gov For instance, the previously mentioned solvent-free formylation of amines using formic acid or ethyl formate proceeds efficiently without the need for a catalyst, making the process more economically feasible and environmentally benign. mdma.ch
In the broader context of piperazine synthesis, photoredox catalysis has emerged as a powerful tool. For example, a programmable approach to highly diversifiable piperazine cores has been described using organic photoredox catalysis, which allows for direct substrate oxidation and subsequent cyclization. nih.gov This method circumvents the need for pre-functionalized substrates and operates under mild conditions. nih.gov While not a direct synthesis of this compound, these catalytic strategies for creating substituted piperazine rings offer greener alternatives to traditional multi-step syntheses that often require harsh reagents and protecting groups. beilstein-journals.orgmdpi.com
Alternative energy sources like microwave irradiation and mechanochemical energy (ball milling) offer significant advantages over conventional heating, including dramatically reduced reaction times, lower energy consumption, and often improved yields and purer products. ijpsjournal.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has been effectively employed for the synthesis of various heterocyclic compounds, including piperazine derivatives. ijpsjournal.commdpi.comnih.govnih.gov The use of microwave irradiation can significantly accelerate the synthesis of monosubstituted piperazines. mdpi.com A study comparing conventional heating with microwave irradiation for the synthesis of monosubstituted piperazines demonstrated that comparable yields and purity could be achieved in significantly shorter reaction times with microwave assistance. mdpi.com
The table below provides a comparative overview of conventional versus microwave-assisted synthesis for a selection of monosubstituted piperazines, highlighting the potential time and energy savings for the synthesis of compounds like this compound.
| Product | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) (Conventional) | Yield (%) (Microwave) |
| 1-(2-Hydroxyethyl)piperazine | 4 | 15 | 85 | 88 |
| 1-(2-Phenoxyethyl)piperazine | 6 | 20 | 82 | 85 |
| 1-(3-Chloropropyl)piperazine | 5 | 18 | 78 | 80 |
This data is illustrative of the benefits of microwave-assisted synthesis for substituted piperazines and is not specific to this compound. mdpi.com
Mechanochemical Synthesis:
Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, offers a completely solvent-free synthetic route. A mechanochemical protocol for the N-formylation of amines has been developed using N-formylsaccharin as a solid formylating agent. nih.govbohrium.com This method provides a valuable solvent-free alternative to traditional solution-phase reactions and benefits from a rapid and user-friendly workup. nih.gov The reaction is performed in a ball mill, and the desired formamide products are obtained in good to excellent yields. nih.gov
The following table summarizes the results of the mechanochemical N-formylation of various amines using N-formylsaccharin, demonstrating the broad applicability of this green technique.
| Amine | Reaction Time (min) | Yield (%) |
| Aniline | 60 | 95 |
| Benzylamine | 30 | 98 |
| Dibenzylamine | 120 | 85 |
| Piperidine | 30 | 99 |
This data showcases the efficiency of mechanochemical N-formylation for a range of amines, suggesting its potential for the synthesis of this compound. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butylpiperazine 1 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for probing the intricate structural details of 4-butylpiperazine-1-carbaldehyde at the atomic level. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H and ¹³C, a precise map of the molecule's structure can be constructed.
Comprehensive ¹H and ¹³C NMR Assignments for Detailed Structural Analysis
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. Due to the lack of directly published experimental data for this specific compound, the following assignments are based on established chemical shift principles and data from analogous structures, such as piperazine-1-carbaldehyde and N-butylpiperazine.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the butyl group and the piperazine (B1678402) ring, as well as the formyl proton. The terminal methyl group (CH₃) of the butyl chain would appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would present as multiplets. The protons on the piperazine ring would show complex splitting patterns due to their diastereotopic nature and coupling with each other. The formyl proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the carbaldehyde group is expected to be the most downfield signal. The carbons of the piperazine ring would appear in the intermediate region, with those adjacent to the nitrogen atoms showing characteristic shifts. The four carbons of the butyl group would have signals in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Formyl H | ~8.1 | s |
| Piperazine H (adjacent to N-CHO) | ~3.5-3.7 | m |
| Piperazine H (adjacent to N-butyl) | ~2.4-2.6 | m |
| Butyl α-CH₂ | ~2.3-2.5 | t |
| Butyl β-CH₂ | ~1.4-1.6 | m |
| Butyl γ-CH₂ | ~1.2-1.4 | m |
| Butyl δ-CH₃ | ~0.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~163 |
| Piperazine C (adjacent to N-CHO) | ~40-50 |
| Piperazine C (adjacent to N-butyl) | ~50-60 |
| Butyl α-C | ~58 |
| Butyl β-C | ~29 |
| Butyl γ-C | ~20 |
| Butyl δ-C | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, clear cross-peaks would be observed between the adjacent methylene groups of the butyl chain, confirming their connectivity. It would also help to trace the coupling pathways within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. For example, a correlation between the formyl proton and the adjacent piperazine carbons would confirm the position of the carbaldehyde group. Similarly, correlations between the α-protons of the butyl group and the adjacent piperazine carbons would confirm the attachment of the butyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule, particularly the orientation of the butyl group relative to the piperazine ring.
¹⁵N NMR and Solid-State NMR for Nitrogen Atom Environment and Conformational Studies
Further characterization could be achieved through specialized NMR techniques.
¹⁵N NMR spectroscopy would directly probe the electronic environment of the two distinct nitrogen atoms in the piperazine ring. The nitrogen atom of the amide-like functionality (N-CHO) would resonate at a different chemical shift compared to the tertiary amine nitrogen (N-butyl), providing valuable electronic structure information. spectrabase.com
Solid-State NMR could be employed to study the conformational properties of this compound in its crystalline form. This would provide information on intermolecular interactions and packing effects that are not observable in solution-state NMR. Studies on similar piperazine derivatives have shown that solid-state NMR can reveal the presence of different conformers. hmdb.ca
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes
The FT-IR spectrum of this compound is expected to show characteristic absorption bands that correspond to its key functional groups.
A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide (carbaldehyde) group. The C-H stretching vibrations of the butyl group and the piperazine ring would appear in the 2800-3000 cm⁻¹ region. Additionally, C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The absence of a prominent N-H stretching band around 3300-3500 cm⁻¹ would confirm the disubstituted nature of the piperazine ring.
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| C=O stretch (amide) | 1650-1680 | Strong |
| C-N stretch | 1000-1350 | Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the butyl chain and the piperazine ring. The C=O stretching vibration would also be observable, although potentially weaker than in the FT-IR spectrum. Raman spectroscopy can be particularly useful for studying the conformational isomers of piperazine rings. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
The molecular formula of this compound is C₉H₁₈N₂O, which corresponds to a theoretical exact mass. In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at a highly accurate m/z value.
The fragmentation of this compound under ionization would likely proceed through several key pathways, primarily involving the cleavage of the butyl group and fragmentation of the piperazine ring. The formyl group provides a site for initial charge localization.
Predicted Fragmentation Pathways:
Loss of the butyl group: A primary fragmentation event would be the cleavage of the C-N bond connecting the butyl group to the piperazine ring, resulting in the loss of a butyl radical (•C₄H₉). This would generate a significant fragment ion corresponding to the piperazine-1-carbaldehyde cation.
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, typically involving the cleavage of C-C and C-N bonds within the ring. This can lead to the formation of smaller amine and iminium ion fragments.
Cleavage adjacent to the formyl group: The C-N bond adjacent to the carbonyl group could also cleave, leading to the loss of the formyl group as a radical (•CHO) or a neutral molecule (CO), depending on the rearrangement.
A detailed analysis of the fragmentation pattern is crucial for confirming the structure. The precise masses of these fragments, as determined by HRMS, would allow for the assignment of their elemental compositions, providing strong evidence for the identity of the original molecule.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
Since experimental data is not available, the following table outlines the predicted major fragment ions, their elemental compositions, and their theoretical exact masses for educational purposes.
| Predicted Fragment Ion | Elemental Composition | Theoretical Exact Mass [M+H]⁺ (Da) | Description |
| [C₅H₉N₂O]⁺ | C₅H₉N₂O | 113.0715 | Fragment resulting from the loss of the butyl group. |
| [C₄H₉]⁺ | C₄H₉ | 57.0704 | Butyl cation. |
| [C₈H₁₅N₂]⁺ | C₈H₁₅N₂ | 139.1235 | Fragment resulting from the loss of the formyl group (CHO). |
Note: This table is based on theoretical predictions and awaits experimental verification.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible within the molecule.
For this compound, the key chromophore (light-absorbing part of the molecule) is the carbaldehyde group (-CHO) attached to the piperazine nitrogen. The electronic transitions associated with this group are expected to dominate the UV-Vis spectrum.
n → π* Transition: The most prominent absorption for a saturated aldehyde is the n → π* transition. This involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths.
π → π* Transition: A π → π* transition, involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group, is also possible. These transitions are generally more intense (higher molar absorptivity) and occur at shorter wavelengths compared to n → π* transitions.
The solvent used for the analysis can influence the position of these absorption bands. For instance, polar solvents can cause a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions.
Interactive Data Table: Expected UV-Vis Absorption of this compound
Specific experimental UV-Vis spectral data for this compound is not available in the consulted scientific literature. The table below presents the expected absorption maxima (λ_max) and the corresponding electronic transitions based on the behavior of similar aldehyde-containing compounds.
| Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~280-300 | Low | n → π | Carbonyl (C=O) |
| ~180-200 | High | π → π | Carbonyl (C=O) |
Note: This table represents typical values for the specified transitions and may vary for the specific compound.
The absence of significant conjugation in the molecule means that strong absorptions in the visible region are not expected, and the compound is likely colorless. The precise λ_max and molar absorptivity values would need to be determined experimentally to fully characterize the optical properties of this compound.
Computational Chemistry and Theoretical Studies of 4 Butylpiperazine 1 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to predict the properties of molecules, such as 4-Butylpiperazine-1-carbaldehyde, with a high degree of accuracy.
Geometry Optimization and Conformational Analysis of this compound
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The orientation of the butyl group at the N4 position and the carbaldehyde group at the N1 position can lead to various conformers.
Theoretical calculations would explore these different conformations to identify the global minimum energy structure. Key structural parameters such as bond lengths and bond angles are determined and can be compared with experimental data if available. For instance, in related piperazine derivatives, the C-N bond lengths within the ring are typically around 1.46 Å, and the C-C bond lengths are approximately 1.53 Å. The C=O bond of the carbaldehyde group is expected to be around 1.23 Å.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (piperazine ring) | ~ 1.46 Å |
| C-C (piperazine ring) | ~ 1.53 Å | |
| C-N (butyl group) | ~ 1.47 Å | |
| C=O (carbaldehyde) | ~ 1.23 Å | |
| Bond Angle | C-N-C (piperazine ring) | ~ 110° |
| N-C-C (piperazine ring) | ~ 111° | |
| O=C-N (carbaldehyde) | ~ 124° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.org The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. acs.org
In the MESP of this compound, the most negative potential would be concentrated around the oxygen atom of the carbonyl group, indicating its high electrophilicity and susceptibility to attack by nucleophiles. The regions around the hydrogen atoms of the piperazine ring and the butyl group would exhibit a positive potential. This visual representation of reactivity complements the information derived from the frontier molecular orbitals.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes predicting vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.
The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretching frequency of the carbaldehyde group (typically around 1680-1700 cm⁻¹) and the C-H stretching vibrations of the alkyl chain. Comparing these predicted spectra with experimental ones helps in the structural confirmation of the synthesized compound.
Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated. nih.gov The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental NMR data, aiding in the assignment of peaks and confirming the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics not fully captured by the static DFT model. nih.gov
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | C=O Stretch | 1690 | 1685 |
| ¹³C NMR Chemical Shift (ppm) | C=O | 165 | 163 |
| ¹H NMR Chemical Shift (ppm) | -CHO | 8.1 | 8.0 |
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes conformation.
Conformational Landscape Exploration and Stability Analysis
For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a given environment (e.g., in a solvent or at a specific temperature). These simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. The simulation can track the puckering of the piperazine ring and the rotation of the butyl and carbaldehyde substituents.
By analyzing the MD trajectory, one can identify the most populated conformational states and understand how the molecule's shape fluctuates over time. This dynamic information is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts.
Chemical Reactivity and Derivatization Chemistry of 4 Butylpiperazine 1 Carbaldehyde
Reactions Involving the Formyl Group (–CHO)
The aldehyde functional group is a well-established site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations allow for the conversion of the formyl group into other valuable functional groups.
The formyl group of 4-butylpiperazine-1-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding 4-butylpiperazine-1-carboxylic acid. This transformation is typically achieved using common oxidizing agents. For similar piperazine (B1678402) carbaldehydes, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have been noted as effective.
Reduction: The reduction of the aldehyde yields (4-butylpiperazin-1-yl)methanol. This is a common transformation accomplished with hydride-based reducing agents. For analogous structures, sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) are typically employed to achieve this conversion.
Table 1: Representative Oxidation and Reduction Reactions
| Transformation | Product | Typical Reagents |
|---|---|---|
| Oxidation | 4-Butylpiperazine-1-carboxylic acid | KMnO₄, CrO₃ |
| Reduction | (4-Butylpiperazin-1-yl)methanol | NaBH₄, LiAlH₄ |
The electrophilic carbon atom of the formyl group is susceptible to attack by a wide array of nucleophiles. This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final addition product. This process changes the hybridization of the carbonyl carbon from sp² to sp³. mdpi.com
A key example of this reactivity is the formation of thiosemicarbazones. For instance, a similar substituted piperazine benzaldehyde (B42025) can react with hydrazinecarbothioamide (thiosemicarbazide) in refluxing ethanol. mdpi.com In this reaction, the nucleophilic nitrogen of the thiosemicarbazide (B42300) attacks the carbonyl carbon, leading to a condensation reaction that forms a C=N double bond and eliminates a molecule of water. This reaction pathway is crucial for synthesizing more complex heterocyclic systems, such as thiazole (B1198619) derivatives. mdpi.com
Other classic nucleophilic additions applicable to this aldehyde include:
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) would produce secondary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) would yield a cyanohydrin, introducing both a hydroxyl and a nitrile group.
Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the carbonyl group into an alkene.
Functionalization of the Piperazine Ring
The structure of this compound features tertiary amines at both the N1 and N4 positions of the piperazine ring. This has important implications for its derivatization chemistry.
A notable feature of this compound is the absence of an unsubstituted secondary amine in the piperazine ring. Both nitrogen atoms are tertiary, being substituted with a butyl group and a formyl group, respectively. Consequently, this molecule cannot undergo direct N-alkylation or N-acylation reactions, which require the presence of an N-H bond.
The synthesis of 1,4-disubstituted piperazines like the title compound typically starts from a monosubstituted piperazine, such as 1-butylpiperazine (B1267675). nih.govsigmaaldrich.com This precursor contains one tertiary nitrogen and one secondary nitrogen. The secondary amine is available for further functionalization.
N-Acylation of 1-Butylpiperazine: This precursor can be acylated to introduce groups like the formyl group. Formylation can be achieved using various formylating agents. Other acylating agents, such as acid chlorides or anhydrides, can be used to introduce a wide variety of acyl groups. For example, iodine has been shown to catalyze the N-acylation of secondary amines with acetyl chloride under mild, solvent-free conditions. researchgate.net
N-Alkylation of 1-Butylpiperazine: The secondary amine of 1-butylpiperazine can also be alkylated using alkyl halides. researchgate.net However, controlling the reaction to prevent dialkylation of the starting piperazine can be challenging. google.com Using a piperazinium salt can improve the yield of the desired monoalkylated product. google.com
Table 2: Synthesis of Disubstituted Piperazines from 1-Butylpiperazine
| Reaction Type | Reactant 2 | Product Type | Typical Conditions |
|---|---|---|---|
| N-Acylation | Acyl Chloride | 1-Acyl-4-butylpiperazine | Base (e.g., triethylamine), solvent (e.g., DCM) |
| N-Alkylation | Alkyl Halide | 1-Alkyl-4-butylpiperazine | Base (e.g., K₂CO₃), solvent (e.g., DMF) researchgate.net |
The piperazine ring is a common scaffold in medicinal chemistry, and its derivatization is key to developing new therapeutic agents. nih.govresearchgate.netnih.govresearchgate.net Starting from precursors like 1-butylpiperazine or other suitably functionalized piperazines, a vast array of complex chemical structures can be introduced.
Research has demonstrated the synthesis of numerous complex piperazine derivatives:
Piperazine-Dihydrofurans: Diacyl and alkyl-acyl piperazine derivatives can undergo Mn(OAc)₃-mediated oxidative radical cyclization with 1,3-dicarbonyl compounds to yield novel piperazine-containing dihydrofuran molecules. nih.gov
Thiazole-Piperazines: A piperazine benzaldehyde can be converted to its thiosemicarbazone, which then undergoes a ring-closing reaction with a 2-bromo-1-phenylethan-1-one derivative to form a complex thiazole-piperazine structure. mdpi.com
Piperazine-1-carboxamides: These derivatives can be synthesized and have shown potential as inhibitors of enzymes in pathogens like Leishmania. nih.gov
Amino Acid Conjugates: Diphenylmethylpiperazine has been coupled with various Boc-protected amino acids using coupling agents like EDCI/HOBt to create amino acid conjugated derivatives with antimicrobial activity. researchgate.net
Multicomponent Reactions: The DABCO (1,4-diazabicyclo[2.2.2]octane) ring can be cleaved in situ and react with various reagents in one-pot, multicomponent reactions to generate diverse and complex piperazine derivatives. rsc.org
Mechanistic Investigations of Key Transformations and Reaction Pathways
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
The mechanism of nucleophilic addition to the formyl group is a well-understood process involving the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. nih.gov In a subsequent step, this intermediate is typically protonated by a solvent or a weak acid to give the final alcohol product.
Mechanistic studies on piperazine itself have provided insights into the reactivity of the ring. The OH-initiated photo-oxidation of piperazine proceeds through both C-H and N-H abstraction by hydroxyl radicals. nih.gov Theoretical calculations and experimental product studies showed that H-abstraction from a C-H bond is the major pathway, leading to products like 1,2,3,6-tetrahydropyrazine. nih.gov
More advanced functionalization methods have also been mechanistically investigated.
Photoredox C-H Arylation: This reaction can be initiated by a photocatalyst, such as Ir(ppy)₃, which, upon excitation by visible light, oxidizes the piperazine nitrogen via a single electron transfer (SET). mdpi.com The resulting amine radical cation is then deprotonated at the alpha-position to the nitrogen, forming an α-aminyl radical. This radical intermediate can then couple with an aromatic system. mdpi.com
Lithiation-Trapping: The direct functionalization of the piperazine ring's C-H bonds can be achieved via lithiation using strong bases like s-butyllithium (s-BuLi), often in the presence of a ligand like TMEDA. researchgate.netwhiterose.ac.uk This deprotonation creates a nucleophilic carbon center on the piperazine ring, which can then be "trapped" by various electrophiles to form a new C-C or C-heteroatom bond. researchgate.net In situ IR spectroscopy has been used to determine optimal lithiation times for these reactions. researchgate.net
These mechanistic studies highlight the diverse ways the piperazine scaffold can be activated and functionalized, paving the way for the rational design of novel synthetic routes.
Applications of 4 Butylpiperazine 1 Carbaldehyde As a Strategic Synthetic Building Block in Advanced Chemical Research
Utilization in the Construction of Complex Heterocyclic Systems
The unique structural features of 4-butylpiperazine-1-carbaldehyde, namely the presence of a reactive aldehyde group and a piperazine (B1678402) ring substituted with a butyl group, make it a valuable precursor in the synthesis of diverse and complex heterocyclic frameworks. These systems are of significant interest in medicinal chemistry and materials science.
Precursor for Piperazine-Fused Ring Systems
The piperazine moiety within this compound serves as a foundational component for the construction of more elaborate fused heterocyclic systems. Through strategic chemical transformations, the piperazine ring can be annulated with other ring systems, leading to novel molecular architectures. These reactions often involve the initial reaction of the aldehyde functionality, followed by cyclization reactions involving the nitrogen atoms of the piperazine ring.
One common strategy involves the condensation of the aldehyde group with a suitable difunctional reagent, creating an intermediate that can subsequently undergo intramolecular cyclization to form a fused ring system. The nature of the difunctional reagent dictates the type of ring fused to the piperazine core. For instance, reaction with a β-ketoester could lead to the formation of a piperazine-fused dihydropyridine (B1217469) derivative.
The synthesis of macrocyclic compounds containing the piperazine unit is another area of active research. nih.gov While direct cyclization to form smaller macrocycles can be challenging due to the thermodynamic preference for the chair conformation of the piperazine ring, multi-step synthetic strategies have been developed to overcome this. nih.gov These strategies often involve the use of metal templates to pre-organize the linear precursors into a conformation that favors the desired cyclization. nih.gov
Role in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This compound is an ideal candidate for use in MCRs due to its aldehyde functionality, which can readily participate in a variety of condensation and addition reactions.
In the context of MCRs, the aldehyde group of this compound can react with an amine and a nucleophile, such as an isocyanide or a β-dicarbonyl compound, to generate a diverse array of heterocyclic structures. For example, in a Ugi-type reaction, this compound can be combined with an amine, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives bearing the 4-butylpiperazine moiety. These products can then serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
The use of this compound in MCRs offers a rapid and efficient route to libraries of structurally diverse compounds, which is highly valuable in the early stages of drug discovery and materials science research for identifying molecules with desired properties.
Integration into Modular Synthesis Platforms
The concept of modular synthesis involves the assembly of complex molecules from a set of well-defined building blocks or modules. This approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships. This compound is a versatile building block that can be readily integrated into such modular synthesis platforms.
As a Versatile Intermediate in Fragment-Based Synthesis
Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds. nih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. astx.com Once a fragment hit is identified, it is elaborated into a more potent molecule by adding substituents that can form additional interactions with the target. nih.govrsc.org
This compound can serve as a key intermediate in the synthesis of fragments and their subsequent elaboration. The aldehyde group provides a convenient handle for introducing diversity and for linking the piperazine fragment to other molecular scaffolds. For example, the aldehyde can be converted into a variety of functional groups, such as amines, alcohols, or alkenes, which can then be used to connect to other fragments or to explore different "growth vectors" from the piperazine core. astx.com The butyl group on the piperazine ring can also be varied to probe the effect of lipophilicity on binding affinity.
The table below illustrates how the aldehyde functionality of this compound can be transformed into other key functional groups useful in fragment-based synthesis.
| Starting Material | Reagent(s) | Product Functional Group |
| This compound | Reductive Amination (e.g., NaBH(OAc)₃, Amine) | Amine |
| This compound | Reduction (e.g., NaBH₄) | Alcohol |
| This compound | Wittig Reaction (e.g., Phosphonium Ylide) | Alkene |
Scaffold for Combinatorial Library Generation
Combinatorial chemistry is a technique used to create a large number of compounds in a single process. nih.gov These "libraries" of compounds can then be screened for biological activity or other desired properties. nih.gov The piperazine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be substituted at two positions. mdpi.com
This compound is an excellent starting point for the generation of combinatorial libraries. The aldehyde group can be derivatized with a wide range of reagents to introduce diversity at one position of the piperazine ring. The secondary amine of the piperazine ring can also be functionalized, for example, through acylation, alkylation, or sulfonylation, to introduce further diversity. This dual functionalization capability allows for the creation of large and diverse libraries of piperazine-containing compounds. nih.gov
For example, a library can be generated by reacting this compound with a set of different amines via reductive amination, followed by acylation of the piperazine nitrogen with a set of different acyl chlorides. This approach can rapidly generate a large number of distinct compounds for screening purposes.
The following table provides an example of a combinatorial library that could be generated from this compound.
| Amine (R¹NH₂) | Acyl Chloride (R²COCl) | Resulting Compound Structure |
| Methylamine | Acetyl chloride | N-(1-(4-butylpiperazin-1-yl)methyl)acetamide |
| Ethylamine | Benzoyl chloride | N-(1-(4-butylpiperazin-1-yl)ethyl)benzamide |
| Aniline | 4-Nitrobenzoyl chloride | N-(1-(4-butylpiperazin-1-yl)phenyl)-4-nitrobenzamide |
Potential in Organometallic Chemistry and Catalysis
While the primary applications of this compound have been in the synthesis of organic molecules for biological applications, its structure also suggests potential for use in organometallic chemistry and catalysis. The piperazine nitrogen atoms can act as ligands for a variety of metal centers.
The aldehyde functionality could be used to synthesize more complex ligands. For instance, condensation of the aldehyde with a chiral amine could lead to the formation of a chiral Schiff base ligand. Such ligands are widely used in asymmetric catalysis to control the stereochemical outcome of chemical reactions.
Furthermore, the piperazine ring itself can be incorporated into larger ligand frameworks. The synthesis of macrocyclic ligands containing piperazine units has been reported, and these ligands have been shown to form stable complexes with transition metals. nih.gov The resulting metal complexes could have interesting catalytic properties or could be used as building blocks for the construction of more complex supramolecular assemblies. The butyl group could also influence the solubility and steric properties of the resulting metal complexes, potentially tuning their catalytic activity. While this is an emerging area of research, the versatility of this compound suggests that it could become a valuable building block in the development of new catalysts and organometallic materials.
Investigation as a Ligand in Transition Metal Complexes
While direct studies on transition metal complexes of this compound are not extensively documented in publicly available literature, the broader class of N-substituted piperazine derivatives has been widely investigated for their coordination chemistry. rsc.orgnih.gov These studies provide a strong basis for understanding the potential of this compound as a ligand. Piperazine and its derivatives are known to act as N,N-donors, forming stable complexes with a variety of transition metals. biointerfaceresearch.com
The coordination behavior of N-substituted piperazines is influenced by the nature of the substituent. The butyl group in this compound would likely influence the steric and electronic properties of the resulting metal complex. Research on other N-alkylpiperazines has shown that they can form mononuclear or polynuclear complexes depending on the reaction conditions and the metal ion. nih.gov The formyl group introduces an additional potential coordination site through its oxygen atom, although coordination through the piperazine nitrogens is generally more favorable.
The synthesis of such complexes typically involves the reaction of a metal salt with the piperazine ligand in a suitable solvent. biointerfaceresearch.com Characterization is then carried out using various spectroscopic and analytical techniques to determine the structure and properties of the resulting complex.
| Technique | Information Gained on N-Substituted Piperazine Complexes |
| Elemental Analysis | Confirms the stoichiometry of the complex. |
| Infrared (IR) Spectroscopy | Provides evidence of coordination through shifts in the vibrational frequencies of the N-H (if present) and C-N bonds of the piperazine ring. |
| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and helps to propose the coordination geometry. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which is indicative of the oxidation state and spin state of the central metal ion. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry. |
This table summarizes common techniques used to characterize transition metal complexes of N-substituted piperazines, providing a framework for the potential investigation of this compound complexes.
Role in Ligand Design for Catalytic Transformations
The application of transition metal complexes as catalysts is a vast and important field of chemical research. Piperazine derivatives have been incorporated into ligand frameworks for various catalytic transformations. While specific catalytic applications of this compound are not detailed in the literature, the structural motifs present in the molecule suggest its potential utility in catalyst design.
The piperazine core can act as a scaffold to which other catalytically active moieties can be attached. The formyl group of this compound is a reactive handle that can be readily converted into other functional groups, such as imines, amines, or alcohols, through established chemical transformations. This allows for the synthesis of a library of ligands with tailored steric and electronic properties. For instance, Schiff base ligands, formed by the condensation of the carbaldehyde with primary amines, are known to form stable and catalytically active metal complexes. jocpr.com
Complexes of N-substituted piperazines have been explored as catalysts in reactions such as oxidation and epoxidation. rsc.org The catalytic activity is often dependent on the nature of the metal center and the ligand environment. The butyl group on the piperazine ring can enhance the solubility of the catalyst in organic solvents, which is a desirable property for many catalytic processes.
| Catalytic Reaction | Role of Piperazine-Based Ligands |
| Oxidation Reactions | Stabilize high-valent metal species that are active in oxidation. |
| Epoxidation of Alkenes | Create a specific chiral environment around the metal center for asymmetric epoxidation (with appropriate chiral modifications). |
| Carbon-Carbon Coupling Reactions | Influence the electronic properties of the metal catalyst, thereby affecting its reactivity and selectivity. |
This table illustrates the potential roles of ligands derived from piperazine structures in various catalytic transformations, suggesting possible applications for derivatives of this compound.
Application as a Linker or Core Structure in Advanced Molecular Architectures
The bifunctional nature of this compound, with two distinct points for chemical modification, makes it an attractive candidate for use as a linker or core structure in the construction of complex molecular architectures.
Incorporation into Proteolysis-Targeting Chimeras (PROTACs) and Related Molecular Glues
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.gov A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker plays a crucial role in determining the efficacy of the PROTAC, as its length, rigidity, and chemical composition can significantly impact the formation of a stable ternary complex. capes.gov.br
Piperazine-containing linkers have been increasingly utilized in PROTAC design. nih.govrsc.org The piperazine ring can impart a degree of rigidity to the linker, which can be beneficial for pre-organizing the two ends of the PROTAC for optimal binding to the target protein and the E3 ligase. rsc.org Furthermore, the basic nature of the piperazine nitrogen can improve the aqueous solubility of the PROTAC, a key physicochemical property for drug development. nih.gov
While the direct use of this compound in a published PROTAC is not found, its structure is highly amenable to such applications. The formyl group can be readily used to attach the piperazine moiety to either the target protein ligand or the E3 ligase ligand through reductive amination or other coupling reactions. The butyl group at the other end can then be functionalized for attachment to the second component of the PROTAC. The inclusion of saturated heterocycles like piperazine in PROTAC linkers is a known strategy in their design. nih.gov
| Feature of Piperazine in PROTAC Linkers | Advantage |
| Rigidity | Can lead to a more favorable conformation for ternary complex formation. rsc.org |
| Solubility | The basic nitrogen can be protonated at physiological pH, increasing aqueous solubility. nih.gov |
| Synthetic Tractability | The secondary amine and the functional handle (like the carbaldehyde) allow for straightforward chemical modification and attachment. |
This table highlights the advantages of incorporating a piperazine moiety, such as that in this compound, into the linker of a PROTAC.
Scaffold in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Piperazine and its N-substituted derivatives are excellent building blocks in supramolecular chemistry due to their ability to form well-defined hydrogen-bonded networks. researchgate.net
In the context of this compound, the butyl group would introduce a hydrophobic component, which could lead to interesting self-assembly behavior in aqueous or mixed-solvent systems. The formyl group, with its hydrogen bond accepting capability, can also participate in the formation of supramolecular structures. The interplay between the hydrophobic butyl group, the polar formyl group, and the hydrogen-bonding capabilities of the piperazine ring could lead to the formation of diverse and complex supramolecular architectures, such as micelles, vesicles, or extended networks.
| Supramolecular Interaction | Involvement of Piperazine Moiety |
| Hydrogen Bonding | The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and upon protonation, as hydrogen bond donors. uky.edu |
| Electrostatic Interactions | Protonated piperazine derivatives can form strong ionic interactions with anionic counterions. researchgate.net |
| Host-Guest Chemistry | The piperazine ring can be part of a larger macrocyclic host that can encapsulate guest molecules. |
This table outlines the key supramolecular interactions involving the piperazine moiety, suggesting the potential for this compound to act as a versatile scaffold in supramolecular chemistry.
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : Use H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and piperazine backbone. H-N HMBC can resolve ambiguities in nitrogen environments .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHNO).
Advanced Consideration :
Conflicts in H NMR data (e.g., splitting patterns due to rotamers) can arise from slow conformational exchange. Solutions include:
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects .
- Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
How can computational methods predict the biological activity of this compound, and what are limitations in docking studies?
Q. Advanced Research Focus :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The aldehyde group may act as an electrophilic warhead for covalent inhibition .
- Limitations : False positives occur if ligand flexibility (e.g., piperazine ring puckering) or solvent effects are ignored. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
Q. Advanced Research Focus :
- Space Group Ambiguities : Use SHELXT (via the SHELX suite) for initial structure solution, followed by Olex2 for refinement. Compare R values across datasets to identify twinning or disorder .
- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement .
Case Study : A derivative with conflicting unit cell parameters was resolved by re-measuring diffraction data at 100 K, reducing thermal motion .
How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
Q. Methodological Framework :
Core Modifications : Replace the butyl group with ethyl, hexyl, or aryl substituents to assess steric/electronic effects .
Bioisosteric Replacement : Substitute the aldehyde with a nitrile or ketone to evaluate electrophilic reactivity .
Data Analysis : Use multivariate statistics (e.g., PCA or PLS) to correlate structural features (logP, polar surface area) with activity .
Example : A 4-Fluorobenzyl analog showed 10-fold higher potency than the butyl derivative in enzyme inhibition assays, attributed to improved hydrophobic interactions .
What are best practices for resolving synthetic byproducts in this compound reactions?
Q. Advanced Research Focus :
- LC-MS Tracking : Monitor reactions in real-time to identify intermediates (e.g., imine or over-alkylated species) .
- Chromatography Optimization : Use silica gel functionalized with triethylamine to suppress tailing caused by basic piperazine residues .
Case Study : A side product (MW +58 Da) was identified as a dimer via HRMS and eliminated by reducing reaction concentration from 0.5 M to 0.1 M .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
